molecular formula C14H13BrN2O4 B8488347 Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate

Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate

Cat. No. B8488347
M. Wt: 353.17 g/mol
InChI Key: DJBJHCWNSQGQQA-UHFFFAOYSA-N
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Patent
US05719152

Procedure details

To a mixture of 20% aqueous titanium trichloride (670 g, 0.867 mol), water (500 mL), and acetone (500 mL) was added dropwise a solution of 6-bromo-2-methoxycarbonylmethyl-8-nitro-N-ethoxalyltetrahydroquinoline (52.0 g, 0.121 mol) in acetone (600 mL) at 0° C. The mixture was stirred overnight at room temperature, concentrated to ca. 1 L and diluted with water (1 L). The precipitates formed were collected by filtration, washed with water, and dried in vacuo to give 35.2 g of the title compound. The filtrate was extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography with ethyl acetate to give 6.0 g of the title compound (total 89%).
Name
6-bromo-2-methoxycarbonylmethyl-8-nitro-N-ethoxalyltetrahydroquinoline
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
670 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[Br:2][C:3]1[CH2:4][CH:5]2[C:10](=[C:11]([N+:13]([O-])=O)[CH:12]=1)[N:9]([C:16]([C:18](OCC)=[O:19])=[O:17])[CH:8]([CH2:23][C:24]([O:26][CH3:27])=[O:25])[CH2:7][CH2:6]2>CC(C)=O.[Cl-].[Cl-].[Cl-].[Ti+3]>[Br:2][C:3]1[CH:4]=[C:5]2[CH2:6][CH2:7][CH:8]([CH2:23][C:24]([O:26][CH3:27])=[O:25])[N:9]3[C:16](=[O:17])[C:18](=[O:19])[NH:13][C:11]([CH:12]=1)=[C:10]23 |f:3.4.5.6|

Inputs

Step One
Name
6-bromo-2-methoxycarbonylmethyl-8-nitro-N-ethoxalyltetrahydroquinoline
Quantity
52 g
Type
reactant
Smiles
BrC=1CC2CCC(N(C2=C(C1)[N+](=O)[O-])C(=O)C(=O)OCC)CC(=O)OC
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
670 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ca. 1 L
ADDITION
Type
ADDITION
Details
diluted with water (1 L)
CUSTOM
Type
CUSTOM
Details
The precipitates formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2C=3N(C(C(NC3C1)=O)=O)C(CC2)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35.2 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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